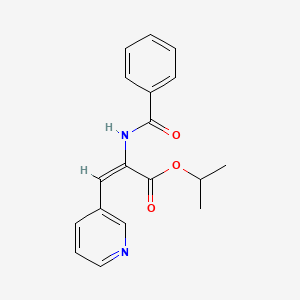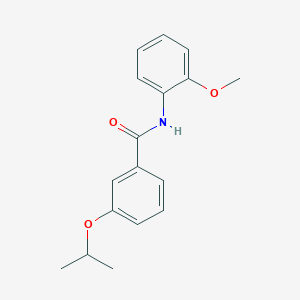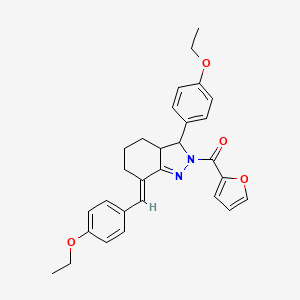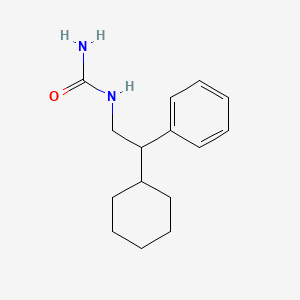
isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate, also known as IBPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBPA belongs to the class of acrylate derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate is not yet fully understood. However, studies have shown that isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate exerts its therapeutic effects by modulating various signaling pathways. isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression. isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has also been reported to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has been found to have various biochemical and physiological effects. Studies have shown that isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has also been reported to induce apoptosis in cancer cells and inhibit viral replication. In addition, isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate is also stable under normal laboratory conditions and can be easily stored. However, isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate can be cytotoxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate. Further studies are needed to fully understand the mechanism of action of isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate and its potential therapeutic applications. Studies are also needed to optimize the synthesis of isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate and improve its solubility in water. In addition, studies are needed to investigate the potential side effects of isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate and its toxicity in vivo. Overall, the study of isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has the potential to lead to the development of novel therapies for various diseases.
Métodos De Síntesis
The synthesis of isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has been reported using different methods. One of the most common methods involves the reaction of 3-pyridinecarbonitrile with benzoyl chloride in the presence of triethylamine to form 3-(benzoylamino)pyridine. This intermediate is then reacted with isopropyl acrylate in the presence of a catalyst to form isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
Isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has been found to have potential therapeutic applications in various fields of scientific research. It has been reported to have anti-inflammatory, anticancer, and antiviral properties. isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
propan-2-yl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13(2)23-18(22)16(11-14-7-6-10-19-12-14)20-17(21)15-8-4-3-5-9-15/h3-13H,1-2H3,(H,20,21)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWAQNBAPPEWKV-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CN=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C\C1=CN=CC=C1)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808985 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-hydroxyethyl)-5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5291601.png)
![4-{4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5291609.png)
![2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5291623.png)
![N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B5291629.png)
![2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5291632.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5291639.png)

![2-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenol](/img/structure/B5291661.png)
![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5291667.png)
![2-(3-chloro-4-hydroxyphenyl)-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5291675.png)



![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-chloro-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291700.png)